molecular formula C10H16O B1222461 3,7-Dimethyloct-6-en-1-yn-3-ol CAS No. 29171-20-8

3,7-Dimethyloct-6-en-1-yn-3-ol

Cat. No. B1222461
CAS RN: 29171-20-8
M. Wt: 152.23 g/mol
InChI Key: YWTIDNZYLFTNQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04088681

Procedure details

A mixture of 28 g of 2,3,6-trimethyl-cyclohexanone and 27 g of the isomer mixture consisting of 2,6-dimethyl-oct-2,5-dien-7-yne and 2-methyl-6-methylene-oct-2-en-7-yne, obtained by elimination of water from 2-dehydrolinalool, is added dropwise to a suspension of 35 g of KOH in 200 ml of toluene at 0° C. The reaction mixture is then kept for 6 hours at 0° C, whilst being stirred, after which water is added and the organic phase formed is dried and concentrated. Subsequent fractional distillation gives 12.3 g of unconverted trimethylcyclohexanone and 12 g of a mixture of 2,3,6-trimethyl-1-(3',7'-dimethyl-oct-1'-yn-3',6'-dien-1'-yl)-cyclohexanol and 2,3,6-trimethyl-1-(7'-methyl-3'-methylene-oct-1'-yn-6'-en-1'-yl)-cyclohexanol of boiling point 125°-127° C/0.4 mm Hg as a viscous oil. This corresponds to a yield of 39%, based on ketone converted. Fragrance note: faintly floral, spicy, minty.
Quantity
28 g
Type
reactant
Reaction Step One
[Compound]
Name
isomer mixture
Quantity
27 g
Type
reactant
Reaction Step One
Name
2,6-dimethyl-oct-2,5-dien-7-yne
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-methyl-6-methylene-oct-2-en-7-yne
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1C(C)CCC(C)C1=[O:10].[CH3:11][C:12](=[CH:14][CH2:15][CH:16]=[C:17]([CH3:20])[C:18]#[CH:19])[CH3:13].CC(=CCCC(=C)C#C)C>O>[CH3:11][C:12]([CH3:13])=[CH:14][CH2:15][CH2:16][C:17]([OH:10])([C:18]#[CH:19])[CH3:20]

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
CC1C(C(CCC1C)C)=O
Name
isomer mixture
Quantity
27 g
Type
reactant
Smiles
Step Two
Name
2,6-dimethyl-oct-2,5-dien-7-yne
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=CCC=C(C#C)C
Step Three
Name
2-methyl-6-methylene-oct-2-en-7-yne
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=CCCC(C#C)=C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=CCCC(C)(C#C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.